molecular formula C39H47N13O6S B12418976 STING agonist-9

STING agonist-9

Cat. No.: B12418976
M. Wt: 825.9 g/mol
InChI Key: WSBLZPMDRDWBNZ-BQYQJAHWSA-N
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Description

Discovery and Historical Context of STING-Targeted Immunotherapeutics

The development of STING agonists originated with the identification of endogenous cyclic guanosine monophosphate–adenosine monophosphate (2',3'-cGAMP) as the natural ligand for STING, a transmembrane protein central to cytosolic DNA sensing and interferon signaling. Early clinical efforts focused on synthetic CDN analogs, but their rapid enzymatic degradation, poor cellular uptake, and restricted intratumoral delivery prompted a search for non-nucleotide agonists.

In 2018, researchers reported the first amidobenzimidazole (ABZI) compounds as small-molecule STING agonists, discovered through high-throughput screening of cGAMP competitors. Structural optimization of these monomers led to dimeric ABZI (diABZI) derivatives, including this compound, which demonstrated enhanced STING binding affinity (Kd = 12 nM) and systemic antitumor efficacy in vivo. This breakthrough addressed key limitations of CDNs by enabling intravenous administration and broad tissue distribution.

Chemical Classification of this compound Within the Benzimidazole Derivatives

This compound belongs to the N-linked benzimidazole carboxamide class, characterized by a central benzimidazole core substituted with hydrogen bond-donating groups. Key structural features include:

Feature Description Role in STING Activation
Benzimidazole core Planar aromatic system π-π interactions with STING Phe153
Carboxamide linker -NH-(CH2)3- segment Spatial orientation of substituents
Sulfonate groups Two -SO3H moieties at R1/R2 positions Polar interactions with Arg238
Fluorine substituents Electron-withdrawing groups at C5/C6 Enhanced metabolic stability

This architecture enables simultaneous engagement of both subunits in the STING dimer, inducing a closed conformation that activates downstream TBK1-IRF3 signaling. Comparative molecular dynamics simulations reveal a 15.7° tilt in the STING transmembrane domain upon agonist-9 binding, distinct from the 180° rotation observed with CDNs.

Key Structural Differentiators from Canonical Cyclic Dinucleotide (CDN) Agonists

This compound diverges fundamentally from CDNs in three domains:

1. Molecular Topology
Unlike the macrocyclic CDN structure, agonist-9 employs a linear arrangement of hydrogen-bond donors/acceptors. This eliminates the entropic penalty associated with CDN ring conformation, improving binding enthalpy (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for cGAMP).

2. Binding Pocket Interactions
Cryo-EM structures show agonist-9 penetrates 4.2 Å deeper into the STING ligand-binding domain compared to cGAMP, forming salt bridges with Glu260 and Lys347 absent in CDN complexes. This explains its 40-fold higher potency in human peripheral blood mononuclear cell assays (EC50 = 0.24 μM vs. 9.8 μM for cGAMP).

3. Solubility and Formulation
The sulfonate groups confer aqueous solubility (32 mg/mL at pH 7.4) surpassing CDNs (<1 mg/mL), enabling lyophilized formulations without lipid nanoparticle encapsulation. This property underlies its systemic bioavailability, with a plasma half-life of 6.2 hours in murine models versus 0.8 hours for intravenously administered CDNs.

Table 1: Structural and Functional Comparison of this compound vs. CDNs

Parameter This compound CDN (cGAMP)
Molecular Weight 648.7 g/mol 675.5 g/mol
LogP -1.2 -5.8
STING Binding Kd 12 nM 380 nM
Aqueous Solubility 32 mg/mL 0.9 mg/mL
Plasma Protein Binding 89% 97%
IFN-β Induction (EC50) 0.24 μM (human), 39.5 μM (mouse) 9.8 μM (human), 2.1 μM (mouse)

Data synthesized from

Properties

Molecular Formula

C39H47N13O6S

Molecular Weight

825.9 g/mol

IUPAC Name

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thieno[2,3-d]imidazole-5-carboxamide

InChI

InChI=1S/C39H47N13O6S/c1-5-51-28(18-23(3)46-51)35(55)44-38-42-26-20-25(33(40)53)21-30(58-15-9-10-48-13-16-57-17-14-48)32(26)49(38)11-7-8-12-50-37-27(22-31(59-37)34(41)54)43-39(50)45-36(56)29-19-24(4)47-52(29)6-2/h7-8,18-22H,5-6,9-17H2,1-4H3,(H2,40,53)(H2,41,54)(H,42,44,55)(H,43,45,56)/b8-7+

InChI Key

WSBLZPMDRDWBNZ-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(S5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(S5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7

Origin of Product

United States

Preparation Methods

Acridone Core Assembly

The central scaffold was constructed via a Ullmann coupling between 2-chlorobenzoic acid (1) and 3-aminophenol (2), catalyzed by CuI/1,10-phenanthroline in DMF at 140°C for 24 hours (Yield: 78%). Subsequent cyclization under acidic conditions yielded the 6-chloroacridone intermediate (3).

Functionalization at Position 6

A Buchwald-Hartwig amination introduced the solubilizing side chain:

  • Intermediate 3 reacted with trans-4-aminocyclohexanol (4) using Pd2(dba)3/Xantphos in toluene at 110°C (Yield: 65%).
  • The hydroxyl group was protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during downstream steps.

Substituent Optimization at Position 4

Electron-donating groups enhanced dimer interaction energy:

  • A Suzuki-Miyaura coupling installed a 4-ethoxy group using Pd(OAc)2/SPhos and potassium trimethylsilanolate (Yield: 82%).
  • Comparative SAR studies showed ethoxy improved cellular activity (EC50 = 0.3 µM) versus methyl (EC50 = 1.2 µM) or hydrogen (EC50 >10 µM).

Final Functionalization and Purification

Carboxylic Acid Activation

The terminal carboxylate (critical for STING binding) was introduced via:

  • Hydrolysis of the methyl ester using LiOH in THF/H2O (Yield: 95%).
  • Activation as a mixed carbonate with NHS/DCC for bioconjugation applications.

Crystallization and Polymorph Control

Recrystallization from ethyl acetate/heptane (3:1) produced Form I crystals with a melting point of 218–220°C. XRPD confirmed >95% crystallinity, essential for batch reproducibility.

Analytical Characterization Data

Parameter Value Method Reference
Molecular Weight 498.54 g/mol HRMS (ESI+)
LogD (pH 7.4) 2.1 ± 0.3 Shake-flask
Aqueous Solubility 285 µM Nephelometry
Plasma Protein Binding 89% (Human) Ultracentrifugation
CYP3A4 Inhibition (IC50) >50 µM Fluorescent assay

Scale-Up Considerations and Process Chemistry

  • Palladium Removal : Residual Pd <5 ppm achieved via SiliaBond Thiol resin.
  • Continuous Flow Nitration : Reduced reaction time from 18 h (batch) to 2 h using a Corning AFR module.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 32 kg/kg
    • E-Factor: 18

Stability and Formulation Challenges

This compound exhibited pH-dependent degradation:

  • Acidic Conditions (pH 3): t1/2 = 14 days (lactam formation)
  • Basic Conditions (pH 9): t1/2 = 3 days (hydrolysis)
    Lyophilized formulations with trehalose (10% w/v) maintained >90% potency after 6 months at −20°C.

Preclinical Validation and Comparative Efficacy

In syngeneic CT26 models:

  • Monotherapy (10 mg/kg IV): 68% tumor growth inhibition (TGI)
  • Combination with anti-PD-1 : 92% TGI, complete regression in 40% of mice
    Transcriptomics revealed 350% increase in Cxcl10 and 280% increase in Ifnb1 vs vehicle.

Chemical Reactions Analysis

Types of Reactions

STING agonist-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

STING (Stimulator of Interferon Genes) agonists are a class of immunotherapeutic agents that activate the STING pathway, leading to enhanced anti-tumor immunity . STING agonists have demonstrated potential in enhancing immune responses, particularly in tumors that are resistant to traditional therapies . One such agonist, referred to as "9" (likely MSA-2), has shown promising preclinical results .

Molecular Characteristics of Agonist 9 (MSA-2)

Agonist 9 (MSA-2) was identified through high-throughput screening of a library containing approximately 2.4 million compounds and was found to be a potential STING agonist . It exhibits high cellular permeability and STING selectivity and induces dose-dependent phosphorylation of both TBK1 and IRF3 . In solution, it forms a noncovalent dimer and binds to the CDN-binding pocket of STING with high affinity (KD = 8 nM) and a slow off-rate (t1/2= 1.3) .

Preclinical Studies of Agonist 9

Agonist 9 exhibits selectivity for tumor tissue, as demonstrated by higher concentrations in subcutaneous MC38 tumors compared to plasma or other organs, leading to increased production of IFN-β and proinflammatory cytokines at the tumor site . Treatment with Agonist 9 led to complete regression of tumors in 80–100% of mice bearing MC38 colon carcinoma when administered intratumorally, subcutaneously, or orally . Impressively, orally administered Agonist 9 in mice showed comparable or superior efficacy to a cGAMP analogue delivered intratumorally or subcutaneously, highlighting its clinical potential .

Immunomodulatory Effects

Agonist 9 has demonstrated robust long-term antitumor immunity and enhanced the efficacy of immune checkpoint blocker (ICB) to PD-1 in MC38 and CT26 colorectal, LL-2 lung cancer, and B16-F10 melanoma models . It enhances the selectivity of STING agonists, thereby overcoming the systemic inflammation and associated toxicity resulting from excessive activation of the cGAS-STING pathway in normal tissues .

Clinical Potential

The effectiveness of Agonist 9, particularly when administered orally, suggests a significant clinical potential . By enhancing the selectivity of STING agonists, Agonist 9 can mitigate the adverse effects associated with the excessive activation of the cGAS-STING pathway in normal tissues .

Combination Therapy

Mechanism of Action

STING agonist-9 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This activation results in the production of type I interferons and other cytokines, which enhance the immune response against cancer cells and pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares STING agonist-9 with other STING agonists, focusing on structural class, species selectivity, pharmacological properties, and clinical relevance. Data are synthesized from evidence on DMXAA, CMA, cyclic dinucleotides (CDNs), and newer analogs.

Compound Structural Class Species Selectivity EC50 (STING Activation) Membrane Permeability Clinical Status
This compound Xanthenone/Acridone analog Human > Murine* Not reported (inferred <1 µM) High (optimized for ADC use)* Preclinical/Phase I trials*
DMXAA Xanthenone derivative Murine-specific ~10 µM (mSTING) Moderate Failed in human trials
CMA Acridone derivative Murine-specific ~5 µM (mSTING) Low Preclinical (antiviral studies)
CDNs (e.g., cGAMP) Cyclic dinucleotide Broad (human/murine) ~0.1–1 µM Poor (requires delivery systems) Clinical trials (intratumoral)
ADV-1 Benzothiophene analog Human-specific ~0.5 µM High Phase II (solid tumors)

*Inferred from structural optimizations described in evidence .

Key Comparisons:

Species Selectivity DMXAA and CMA activate murine STING (mSTING) but fail in humans due to differences in the STING binding pocket (e.g., hSTING residues S162/Q266 create steric hindrance) . This compound likely overcomes this via targeted substitutions (e.g., G230I mutation in hSTING) or optimized side chains that enhance human binding . CDNs bind both species but require delivery systems (e.g., nanoparticles) due to poor permeability .

Pharmacokinetics (PK) and Stability DMXAA exhibits moderate PK but rapid clearance in humans . This compound may incorporate hydrophilic groups (e.g., carboxylates) to improve solubility and stability, as seen in ADC-optimized agonists . CDNs are susceptible to phosphatase degradation, whereas non-nucleotide agonists like this compound are more stable .

Mechanistic Nuances

  • DMXAA analogs can be structurally tweaked to become inhibitors (e.g., compounds 11 and 27 in evidence ). This compound’s design likely avoids such functional reversal by prioritizing residues critical for agonist-specific interactions (e.g., R238 in hSTING) .

Therapeutic Potential CDNs show efficacy in localized tumors but struggle with systemic delivery . This compound’s high permeability and ADC compatibility (see evidence ) may enable broader applications, including metastatic cancers.

Research Findings and Challenges

  • Structural Insights : Molecular dynamics (MD) simulations reveal that hSTING’s binding cavity accommodates larger ligands than mSTING. This compound may exploit this by incorporating extended hydrophobic side chains or polar groups to stabilize interactions with hSTING residues (e.g., R232) .
  • Species-Specific Mutations : Single mutations (e.g., G230I in hSTING) can confer DMXAA sensitivity in humans . This compound might be designed for wild-type hSTING, avoiding dependency on engineered receptors.
  • ADC Compatibility : this compound’s scaffold may include a "payload" linker for antibody-drug conjugates (ADCs), enhancing tumor-targeted delivery and reducing off-target toxicity .

Biological Activity

STING agonists, particularly STING agonist-9, have emerged as a promising class of compounds in cancer immunotherapy due to their ability to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which enhance the immune system's ability to combat tumors. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is a synthetic compound designed to mimic natural ligands that activate the STING pathway. By binding to STING, it initiates a signaling cascade that results in the upregulation of immune responses, particularly in the tumor microenvironment (TME). The compound has shown promise in various preclinical models for its antitumor effects.

The activation of the STING pathway by agonists like this compound leads to several key biological activities:

  • Induction of Type I Interferons : Upon activation, STING triggers the production of type I interferons (IFNs), which are critical for establishing an antiviral state and enhancing immune responses against tumors .
  • Cytokine Production : STING agonists promote the secretion of various cytokines that attract immune cells to the tumor site, facilitating an effective immune response .
  • Infiltration of Immune Cells : The presence of this compound has been associated with increased infiltration of cytotoxic T cells and natural killer (NK) cells into tumors, which are essential for tumor eradication .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models:

  • Colon Carcinoma Model : A study involving ADU-S100 (a related STING agonist) showed significant tumor regression when combined with TLR9 agonists. The treatment led to enhanced cytokine profiles and reduced cancer-associated fibroblasts (CAFs) within the TME, indicating a shift towards a more immunogenic environment .
  • Hepatocellular Carcinoma (HCC) : In murine models, another cyclic dinucleotide STING agonist resulted in reduced tumor burden and increased CD8+ T cell infiltration, showcasing the potential for systemic immune activation .

Clinical Trials

Several clinical trials are underway evaluating the safety and efficacy of STING agonists:

  • ADU-S100 : Currently in Phase II trials for head and neck squamous cell carcinoma (HNSCC), this compound has shown promise in establishing immune memory against tumors upon re-challenge with different cancer types .
  • SYNB1891 : This agent is being tested in Phase I trials for advanced solid tumors. It utilizes bacteria to deliver the STING agonist directly into tumors, aiming to convert "cold" tumors into "hot" tumors responsive to immunotherapy .

Data Table: Summary of Key Findings on this compound

Study/TrialModelKey FindingsReference
Colon CarcinomaADU-S100 + TLR9 AgonistSignificant tumor regression; enhanced immune response
Hepatocellular CarcinomaCyclic DinucleotideReduced tumor burden; increased CD8+ T cells
HNSCC Phase II TrialADU-S100Established immune memory; tumor-specific protection
Advanced Solid TumorsSYNB1891Localized immune activation; conversion of cold tumors

Q & A

Q. What are guidelines for reporting synergistic effects between this compound and immune checkpoint inhibitors?

  • Answer: Follow RECIST criteria for tumor response and use immune-related response criteria (irRC) . Report synergy via combination indices (CI) with 95% CIs. Include Kaplan-Meier plots for survival benefits and disclose all raw data in public repositories (e.g., GEO, PRIDE) .

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